

Unveiling Selenium Cyanide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium cyanide*

Cat. No.: *B1620110*

[Get Quote](#)

CAS Number: 2180-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **selenium cyanide**, formally known as selenium dicyanide ($\text{Se}(\text{CN})_2$). This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and presents key data in a structured format for ease of comparison.

Chemical Identity and Properties

Selenium dicyanide is an inorganic compound with the chemical formula $\text{Se}(\text{CN})_2$. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 2180-01-0.[1] This compound and its related species are of interest due to their unique reactivity and potential applications in chemical synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of selenium dicyanide is presented in the table below. It is important to note that selenium dicyanide is known to be unstable.[2]

Property	Value	Source
CAS Number	2180-01-0	[1]
Molecular Formula	C ₂ N ₂ Se	[1]
Molecular Weight	131.01 g/mol	[1]
Appearance	White crystalline solid	Inferred from synthesis descriptions
Melting Point	Decomposes	[3]
Boiling Point	Not applicable	Decomposes
Density	Data not readily available	
Solubility	Soluble in solvents like DMSO	[4] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of selenium dicyanide. The following data has been reported:

Technique	Observed Signals	Source
¹³ C NMR (in DMSO-d ₆)	$\delta = 103.7$ ppm	[4] [5]
⁷⁷ Se NMR (in DMSO-d ₆)	$\delta \approx 390$ ppm (relative to a standard)	[4] [5]
Infrared (IR) Spectroscopy	Characteristic C≡N stretching frequency	[4]

Experimental Protocol: Synthesis of Selenium Dicyanide

The following protocol for the synthesis of selenium dicyanide is based on the method described by Anghinoni et al., which also details the preparation of related **selenium cyanide** species.[\[4\]](#)[\[5\]](#)[\[6\]](#)

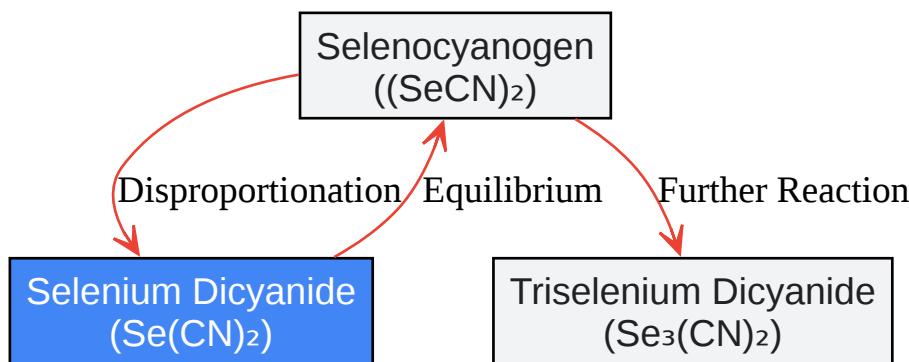
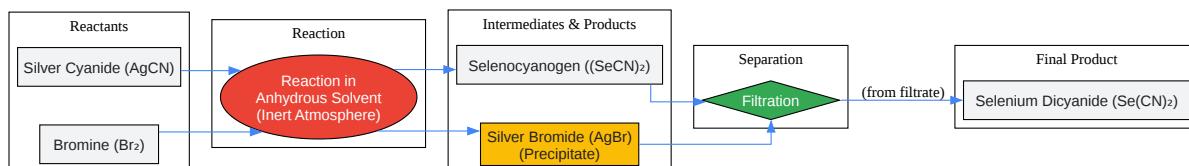
Materials and Reagents

- Silver cyanide (AgCN)
- Elemental selenium (Se)
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware (Schlenk line, flasks, filter funnel, etc.)
- Magnetic stirrer

Synthesis Procedure

Note: This reaction should be carried out under an inert atmosphere using a Schlenk line due to the sensitivity of the reagents and products to air and moisture.

- Preparation of Selenocyanogen ($(SeCN)_2$): In a flame-dried Schlenk flask under an inert atmosphere, a suspension of finely powdered silver cyanide (AgCN) in an anhydrous solvent is prepared.
- To this suspension, a stoichiometric amount of a solution of bromine (Br_2) in the same anhydrous solvent is added dropwise with vigorous stirring at a low temperature (e.g., 0 °C).
- The reaction mixture is stirred for a specified period, during which the formation of silver bromide (AgBr) as a precipitate and a solution of selenocyanogen is observed.
- The reaction mixture is filtered under inert conditions to remove the silver bromide precipitate. The filtrate contains the desired selenocyanogen.
- Disproportionation to Selenium Dicyanide: Selenocyanogen is known to undergo disproportionation to form selenium dicyanide and other **selenium cyanide** species.^{[2][4]} This process can be influenced by reaction conditions such as temperature and the presence of light. The equilibrium can be shifted towards the formation of $Se(CN)_2$.



- Isolation and Purification: The solvent is carefully removed in vacuo to yield the crude product. Purification can be attempted by crystallization from a suitable solvent, although the instability of the compound makes this challenging.

Characterization

The synthesized selenium dicyanide should be characterized using spectroscopic methods to confirm its identity and purity. The expected ^{13}C and ^{77}Se NMR chemical shifts are provided in the spectroscopic data table above.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the relationship between different **selenium cyanide** species.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selenium dicyanide | C₂N₂Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 4-2, Physical and Chemical Properties of Selenium and Selenium Compoundsa - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ⁷⁷Se and ¹³C NMR Characterization of Selenium Cyanides - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Selenium Cyanide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620110#cas-number-for-selenium-cyanide\]](https://www.benchchem.com/product/b1620110#cas-number-for-selenium-cyanide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com